molecular formula C13H7F3O B3174008 3,4',5-Trifluorobenzophenone CAS No. 951885-91-9

3,4',5-Trifluorobenzophenone

Cat. No.: B3174008
CAS No.: 951885-91-9
M. Wt: 236.19 g/mol
InChI Key: XWWMKJADTYYKPY-UHFFFAOYSA-N
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Description

3,4’,5-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a derivative of benzophenone, where three fluorine atoms are substituted at the 3, 4, and 5 positions of one of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’,5-Trifluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3,4’,5-trifluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of 3,4’,5-trifluorobenzophenone may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include recrystallization or column chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3,4’,5-Trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4’,5-Trifluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique fluorine substitutions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,4’,5-trifluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can influence enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Benzophenone: The parent compound without fluorine substitutions.

    4-Fluorobenzophenone: A single fluorine substitution at the 4 position.

    3,4-Difluorobenzophenone: Two fluorine substitutions at the 3 and 4 positions.

Uniqueness: 3,4’,5-Trifluorobenzophenone is unique due to the presence of three fluorine atoms, which significantly alter its chemical properties compared to its analogs. The trifluoromethyl group increases its stability and reactivity, making it more versatile in various chemical reactions .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMKJADTYYKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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